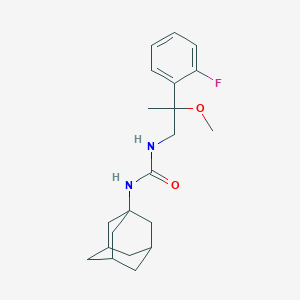

1-((1R,3s)-adamantan-1-yl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea

CAS No.: 1797025-39-8

Cat. No.: VC4344182

Molecular Formula: C21H29FN2O2

Molecular Weight: 360.473

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797025-39-8 |

|---|---|

| Molecular Formula | C21H29FN2O2 |

| Molecular Weight | 360.473 |

| IUPAC Name | 1-(1-adamantyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |

| Standard InChI | InChI=1S/C21H29FN2O2/c1-20(26-2,17-5-3-4-6-18(17)22)13-23-19(25)24-21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16H,7-13H2,1-2H3,(H2,23,24,25) |

| Standard InChI Key | HNYGLMCVHXRRQX-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)NC12CC3CC(C1)CC(C3)C2)(C4=CC=CC=C4F)OC |

Introduction

Structural Characteristics and Stereochemical Significance

The molecule features a urea backbone (-NH-C(=O)-NH-) bridging two distinct groups:

-

Adamantane core: A rigid, lipophilic tricyclic hydrocarbon known for enhancing metabolic stability and target binding in medicinal chemistry . The (1R,3s) configuration indicates a specific stereochemical arrangement, critical for molecular interactions.

-

2-(2-Fluorophenyl)-2-methoxypropyl side chain: This substituent introduces aromaticity (fluorophenyl), ether functionality (methoxy), and branching (propyl), influencing solubility and receptor affinity .

Hydrogen Bonding and Crystal Packing

Urea derivatives often form intermolecular hydrogen bonds, as seen in analogous adamantyl-phenyl ureas. For example, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits N–H···O hydrogen bonds (H···A distance: 2.072–2.225 Å) that stabilize crystal lattices . Such interactions likely govern the solubility and solid-state behavior of the target compound.

Synthetic Pathways and Reaction Optimization

Key Synthetic Steps

While no direct synthesis is documented, analogous methods from adamantyl isocyanates and amines provide a framework:

-

Adamantane functionalization: Adamantan-1-yl isocyanate (or chloroformate) reacts with amines. For instance, 1-adamantyl isothiocyanate condenses with piperidine to form carbothioamides .

-

Side-chain introduction: The 2-(2-fluorophenyl)-2-methoxypropylamine precursor could be synthesized via:

Stereochemical Control

The (1R,3s) configuration necessitates chiral resolution or asymmetric synthesis. Techniques like enzymatic kinetic resolution or use of chiral auxiliaries (e.g., Evans oxazolidinones) may enforce stereoselectivity .

Pharmacological and Biological Activity

Target Engagement and Mechanism

Adamantyl ureas frequently target enzymes or receptors requiring rigid, hydrophobic interactions:

-

sEH inhibition: Analogous compounds (e.g., AR9281) inhibit soluble epoxide hydrolase (sEH), reducing blood pressure and improving insulin sensitivity .

-

Antimicrobial activity: Adamantane-derived ureas show potency against Mycobacterium tuberculosis via hydrophobic interactions with cell wall components .

Structure-Activity Relationships (SAR)

-

Fluorine substitution: The 2-fluorophenyl group enhances metabolic stability and modulates electronic properties, as seen in 1-adamantyl-3-[4-(4-fluorophenoxy)butyl]urea (ChEMBL387810) .

-

Methoxypropyl chain: Branched alkoxy groups improve solubility; for example, 3-(2-hydroxyethyl)adamantyl urea (PubChem CID:263942) has a logP of 2.1, balancing lipophilicity .

Physicochemical and Pharmacokinetic Properties

Industrial and Research Applications

Drug Development

-

Cystic Fibrosis: Co-formulations of CFTR correctors/potentiators (e.g., 1:1–1:6 weight ratios) use spray-dried dispersions for enhanced bioavailability .

-

Antidiabetic Agents: sEH inhibitors improve glucose tolerance in preclinical models .

Material Science

Adamantane’s rigidity makes it valuable in polymer crosslinking. Urea hydrogen bonds could enable self-assembling nanomaterials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume